4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide
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Overview
Description
4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro substituent, and a methoxy group on a benzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the acetylation of an amino group, followed by chlorination and methoxylation of the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties .
Biology
In biological research, 4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is studied for its potential as an enzyme inhibitor. It has shown promise in modulating the activity of specific enzymes involved in disease pathways .
Medicine
Medically, this compound is being investigated for its potential therapeutic effects. It has been explored as a candidate for treating certain types of cancer due to its ability to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials .
Mechanism of Action
The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide involves its interaction with molecular targets such as HDACs. By inhibiting these enzymes, the compound can induce hyperacetylation of histones, leading to changes in gene expression. This mechanism is particularly relevant in the context of cancer therapy, where modulation of gene expression can inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives such as N-acetyldinaline and various substituted benzamides .
Uniqueness
What sets 4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s ability to inhibit HDACs with high specificity makes it a valuable candidate for therapeutic applications.
Properties
Molecular Formula |
C22H24ClN3O5 |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C22H24ClN3O5/c1-13(27)25-19-11-20(30-2)16(10-17(19)23)22(29)26-18-8-4-3-7-15(18)21(28)24-12-14-6-5-9-31-14/h3-4,7-8,10-11,14H,5-6,9,12H2,1-2H3,(H,24,28)(H,25,27)(H,26,29) |
InChI Key |
POBPECXKDMVSCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3)Cl |
Origin of Product |
United States |
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